REACTION_CXSMILES
|
[Cl-].C[O:3]C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1([Li])C=CC=CC=1.[CH2:31]([O:35][CH2:36][CH2:37][CH2:38][CH3:39])CCC.[Cl:40][C:41]1[CH:48]=CC(C#N)=[CH:43][CH:42]=1>O1CCCC1>[Cl:40][C:41]1[CH:48]=[CH:39][C:38]([C:37](=[O:3])[CH2:36][O:35][CH3:31])=[CH:43][CH:42]=1 |f:0.1|
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
[Cl-].COC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Li]
|
Name
|
|
Quantity
|
8.4 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)OCCCC
|
Name
|
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed 4° C
|
Type
|
ADDITION
|
Details
|
was added over 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
WAIT
|
Details
|
continued for another 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
was quenched with 50 ml of water and mixture
|
Type
|
EXTRACTION
|
Details
|
was extracted (3×100 mls) with ether
|
Type
|
WASH
|
Details
|
Combined ethers were washed (2×20 mls) brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
Organics were filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an amber oil
|
Type
|
WASH
|
Details
|
eluted with 10-40% EA/Hex gradient
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(COC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 382 mg | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |